molecular formula C12H22N2O4 B8233243 (2S,4R)-1-(tert-butoxycarbonyl)-4-(dimethylamino)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(tert-butoxycarbonyl)-4-(dimethylamino)pyrrolidine-2-carboxylic acid

Cat. No.: B8233243
M. Wt: 258.31 g/mol
InChI Key: BFVIGWTWAQLEFO-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-(tert-butoxycarbonyl)-4-(dimethylamino)pyrrolidine-2-carboxylic acid is a chiral compound widely used in organic synthesis. It is particularly valuable in the field of peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound’s structure includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a dimethylamino group, which contribute to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(dimethylamino)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, leading to the formation of the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Trifluoroacetic acid or hydrochloric acid is used to remove the tert-butoxycarbonyl group.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine.

Scientific Research Applications

(2S,4R)-1-(tert-butoxycarbonyl)-4-(dimethylamino)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those involving peptide-based drugs.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in multi-step synthesis processes where selective protection and deprotection are required.

Comparison with Similar Compounds

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-butoxycarbonyl)-4-(ethylamino)pyrrolidine-2-carboxylic acid

Comparison:

  • Uniqueness: The presence of the dimethylamino group in (2S,4R)-1-(tert-butoxycarbonyl)-4-(dimethylamino)pyrrolidine-2-carboxylic acid provides unique steric and electronic properties, making it more reactive in certain chemical reactions compared to its methylamino and ethylamino counterparts.
  • Reactivity: The dimethylamino group can undergo additional reactions, such as oxidation to form N-oxide derivatives, which are not possible with the methylamino or ethylamino groups.

Properties

IUPAC Name

(2S,4R)-4-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(13(4)5)6-9(14)10(15)16/h8-9H,6-7H2,1-5H3,(H,15,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVIGWTWAQLEFO-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.